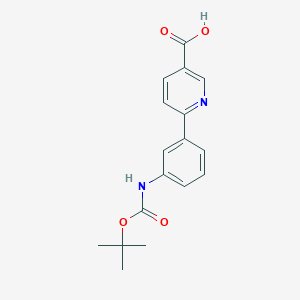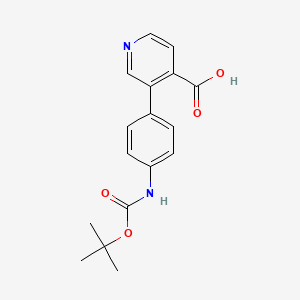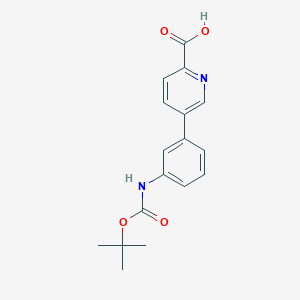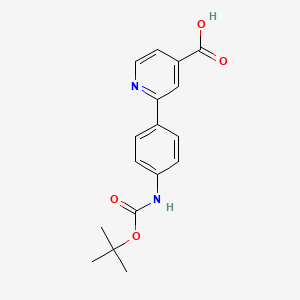
3-(3-BOC-Aminophenyl)isonicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-BOC-Aminophenyl)isonicotinic acid (3-BOC-APIN) is an organic compound that is widely used in laboratory experiments due to its unique properties. It is a derivative of isonicotinic acid, which is a derivative of nicotinic acid. 3-BOC-APIN has been used for various purposes in scientific research, including in the synthesis of other compounds, as a reagent for various reactions, and as a catalyst for certain biochemical processes.
Applications De Recherche Scientifique
3-(3-BOC-Aminophenyl)isonicotinic acid, 95% has been used for various purposes in scientific research. It has been used as a reagent for various reactions, such as the synthesis of other compounds, the synthesis of polymers, and the synthesis of pharmaceuticals. It has also been used as a catalyst for certain biochemical processes, such as the oxidation of alcohols and the hydrolysis of esters. In addition, 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% has been used as an inhibitor of enzymes, such as acetylcholinesterase, and as a substrate for certain enzymes, such as tyrosinase.
Mécanisme D'action
The mechanism of action of 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% is not fully understood. However, it is believed that the compound binds to certain enzymes, such as acetylcholinesterase, and inhibits their activity. In addition, it is believed that the compound binds to certain substrates, such as tyrosinase, and facilitates their reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% are not fully understood. However, it is believed that the compound has the potential to inhibit certain enzymes, such as acetylcholinesterase, and to facilitate certain biochemical and physiological processes, such as the oxidation of alcohols and the hydrolysis of esters. In addition, it is believed that the compound has the potential to act as an antioxidant and to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% in laboratory experiments include its high purity (95%) and its ability to be used as a reagent, catalyst, and inhibitor. The limitations of using 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% in laboratory experiments include its potential to cause adverse reactions in certain individuals and its potential to cause oxidative damage to cells.
Orientations Futures
The potential future directions for 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in various fields of scientific research. In addition, further research into the synthesis of 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% and its potential to be used as a pharmaceutical could lead to the development of new drugs. Finally, further research into the potential of 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% as an antioxidant could lead to the development of new treatments for oxidative damage.
Méthodes De Synthèse
3-(3-BOC-Aminophenyl)isonicotinic acid, 95% can be synthesized in two different ways. The first method involves the reaction of isonicotinic acid with 3-bromopropionic acid in the presence of a base, such as potassium carbonate, to yield 3-(3-BOC-Aminophenyl)isonicotinic acid, 95%. The second method involves the reaction of isonicotinic acid with 3-bromopropionic acid in the presence of a catalyst, such as palladium chloride, to yield 3-(3-BOC-Aminophenyl)isonicotinic acid, 95%. Both methods have been used successfully to produce 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% in high yields.
Propriétés
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-6-4-5-11(9-12)14-10-18-8-7-13(14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMIOUDVJIPCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395030.png)
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395034.png)
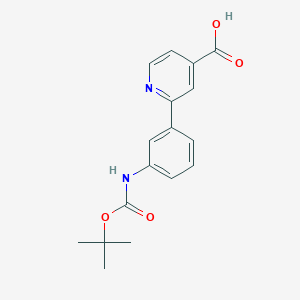
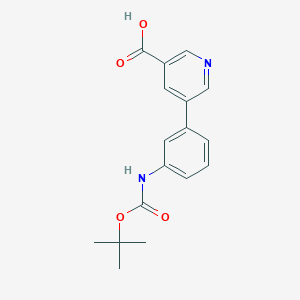
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395050.png)

